Conivaptan - 210101-16-9

Conivaptan

Catalog Number: EVT-264345
CAS Number: 210101-16-9
Molecular Formula: C32H26N4O2
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Conivaptan is the amide resulting from the formal condensation of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid with the benzazepine nitrogen of 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine. It is an antagonist for two of the three types of arginine vasopressin (AVP) receptors, V1a and V2. It is used as its hydrochloride salt for the treatment of hyponatraemia (low blood sodium levels) caused by syndrome of inappropriate antidiuretic hormone (SIADH). It has a role as a vasopressin receptor antagonist and an aquaretic.
Conivaptan is a non-peptide inhibitor of antidiuretic hormone (vasopressin). It was approved in 2004 for hyponatremia (low blood sodium levels) caused by syndrome of inappropriate antidiuretic hormone (SIADH). Conivaptan inhibits both isotypes of the vasopressin receptor (V1a and V2).
Conivaptan is a Vasopressin Receptor Antagonist. The mechanism of action of conivaptan is as a Vasopressin Receptor Antagonist, and Cytochrome P450 3A Inhibitor.
See also: Conivaptan Hydrochloride (has salt form).

Tolvaptan

  • Compound Description: Tolvaptan is an orally available, selective vasopressin V2 receptor antagonist. Like conivaptan, it promotes aquaresis (excretion of free water) by blocking the action of vasopressin in the kidneys. It is used to treat hyponatremia. [, , ]

Lixivaptan

  • Compound Description: Lixivaptan is another orally available, non-peptide vasopressin receptor antagonist, with higher affinity for the V2 receptor subtype. It has been investigated for its potential in treating hyponatremia and heart failure. []

Arginine Vasopressin (AVP)

  • Compound Description: Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a key role in regulating water reabsorption in the kidneys and maintaining blood pressure. It acts on V1a and V2 receptors. [, , , , ]
  • Relevance: Conivaptan exerts its therapeutic effects by antagonizing the actions of AVP at both V1a and V2 receptors. Elevated AVP levels are often implicated in hyponatremia, a condition conivaptan effectively manages. [, , , , ]

Hypertonic Saline

  • Compound Description: Hypertonic saline is a solution with a higher concentration of sodium chloride than normal physiological saline. It is used in clinical practice to increase serum sodium levels in patients with hyponatremia. [, ]
  • Relevance: Hypertonic saline and conivaptan are both used in the treatment of hyponatremia. Hypertonic saline works by directly increasing serum sodium concentration, while conivaptan promotes aquaresis, leading to a more concentrated serum sodium level. Conivaptan may be considered as an alternative or adjunctive therapy to hypertonic saline in managing hyponatremia, particularly in cases where fluid overload is a concern. [, ]

Mannitol

  • Compound Description: Mannitol is a sugar alcohol that acts as an osmotic diuretic. It is often used to reduce intracranial pressure and cerebral edema. [, , ]
Classification

Conivaptan is classified as a small molecule drug and falls under the category of vasopressin receptor antagonists. It is specifically recognized for its dual action on both V1A and V2 receptors, which play critical roles in regulating fluid balance and blood pressure .

Synthesis Analysis

The synthesis of conivaptan involves several key steps that have been optimized for scalability. The initial synthetic route focuses on constructing the imidazo(4,5-d)(1)benzazepine core structure, which is crucial for its pharmacological activity.

Key Synthetic Steps:

  1. Formation of Imidazole Ring: The synthesis begins with the formation of the imidazole ring through cyclization reactions involving appropriate precursors.
  2. Benzazepine Construction: Subsequent steps involve forming the benzazepine structure, which is achieved through condensation reactions.
  3. Final Modifications: The final product is obtained by adding functional groups that enhance receptor binding affinity and pharmacokinetic properties.

The process has been refined to allow for multikilogram production, ensuring that it meets industrial standards for pharmaceutical manufacturing .

Molecular Structure Analysis

Conivaptan has a complex molecular structure characterized by its chemical formula C32H26N4O2C_{32}H_{26}N_{4}O_{2} and a molar mass of approximately 498.586 g/mol. The structural analysis reveals a biphenylcarboxanilide moiety linked to an imidazo(4,5-d)(1)benzazepine framework.

Structural Features:

  • Biphenyl Group: Contributes to hydrophobic interactions with the receptor.
  • Imidazo(4,5-d)(1)benzazepine Core: Essential for binding affinity to vasopressin receptors.
  • Functional Groups: The presence of carbonyl and amine functionalities plays a role in receptor interaction and pharmacological activity.

The three-dimensional arrangement of these components facilitates high-affinity binding to both V1A and V2 receptors .

Chemical Reactions Analysis

Conivaptan undergoes various chemical reactions during its metabolism and therapeutic action. Notably, it is primarily metabolized by cytochrome P450 enzyme CYP3A4, leading to several metabolites that retain some pharmacological activity.

Key Reactions:

  • Metabolic Pathway: Conivaptan's metabolism involves oxidation and conjugation reactions that produce four main metabolites.
  • Receptor Interaction: The antagonistic action at V1A and V2 receptors involves competitive inhibition of arginine vasopressin binding, leading to altered physiological responses such as increased urine output.

The pharmacological activity of these metabolites varies; some exhibit 50-100% efficacy relative to conivaptan at V2 receptors .

Mechanism of Action

Conivaptan functions primarily as a dual antagonist of the arginine vasopressin receptors V1A and V2. Its mechanism involves blocking these receptors in renal collecting ducts, which leads to increased water excretion (aquaresis) without significant loss of electrolytes.

Detailed Mechanism:

  1. V2 Receptor Antagonism: By inhibiting V2 receptors, conivaptan prevents the action of vasopressin that normally promotes water reabsorption in the kidneys.
  2. V1A Receptor Antagonism: Blocking V1A receptors can lead to vasodilation and reduced vascular resistance, although this effect is not fully realized in clinical settings.
  3. Physiological Effects: The net result is increased urine volume and decreased plasma osmolality, effectively correcting hyponatremia in patients .
Physical and Chemical Properties Analysis

Conivaptan hydrochloride appears as an off-white or pale yellow powder with specific solubility characteristics.

Key Properties:

  • Solubility: Approximately 0.25 mg/mL in water at 23 °C.
  • Protein Binding: About 99% bound to plasma proteins across therapeutic concentrations.
  • Half-Life: Approximately 5 hours in humans with nonlinear pharmacokinetics observed due to self-inhibition of metabolism.
  • Administration: Typically administered intravenously due to its pharmacokinetic profile .
Applications

Conivaptan is primarily used in clinical settings for managing hyponatremia associated with various medical conditions:

Clinical Applications:

  • Hyponatremia Treatment: Effective in treating euvolemic or hypervolemic hyponatremia, particularly in hospitalized patients.
  • Heart Failure Management: Although not FDA-approved for chronic heart failure treatment, it shows potential benefits in acute settings where fluid overload is present.
  • Research Applications: Investigated for broader applications in fluid management disorders due to its unique mechanism of action.
Introduction to Vasopressin Receptor Antagonism in Modern Therapeutics

Historical Context of Arginine Vasopressin (AVP) in Electrolyte Homeostasis

Arginine vasopressin (AVP), a neurohypophysial hormone, has been recognized since the early 20th century as a master regulator of fluid balance and osmotic stability. Its actions are mediated through three receptor subtypes: V1a (vascular and myocardial), V1b/V3 (pituitary), and V2 (renal collecting duct) receptors [1] [4] [9]. The V2 receptors specifically modulate water reabsorption through aquaporin-2 (AQP2) water channel insertion into renal collecting duct cells, a process critical for maintaining plasma osmolality [1] [4]. In pathological states like heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH), non-osmotic AVP secretion becomes dominant, driven by baroreceptor activation and renin-angiotensin-aldosterone system (RAAS) stimulation despite plasma hypo-osmolality [9]. This dysregulation results in water retention, hyponatremia, and increased preload/afterload, establishing a vicious cardiorenal cycle [4] [9].

Table 1: Vasopressin Receptor Subtypes and Functions

Receptor TypePrimary LocationSignaling PathwayPhysiological Actions
V1aVascular smooth muscle, MyocardiumPhosphoinositol/Ca²⁺Vasoconstriction, Cardiac hypertrophy
V1b/V3Anterior pituitaryPhosphoinositol/Ca²⁺ACTH release
V2Renal collecting ductscAMP/AQP2 traffickingFree water reabsorption

Rationale for Dual V1a/V2 Receptor Antagonism: Bridging Hemodynamic and Renal Pathways

Selective V2 receptor antagonists (e.g., tolvaptan) promote aquaresis—electrolyte-free water excretion—but leave V1a-mediated vasoconstriction and myocardial effects unopposed [1] [8] [9]. This limitation is particularly relevant in heart failure and hepatic cirrhosis, where both hemodynamic and fluid overload components coexist. Dual V1a/V2 receptor antagonism offers a pharmacologically synergistic approach:

  • V2 Blockade: Inhibits AQP2 trafficking, reducing water reabsorption and increasing serum sodium [1] [4]
  • V1a Blockade: Attenuates vasoconstriction, potentially improving cardiac preload/afterload and renal perfusion [2] [8] [9]In advanced heart failure patients, conivaptan’s dual blockade demonstrated significant reductions in pulmonary capillary wedge pressure (−5.4±0.7 mm Hg) and right atrial pressure (−3.7±0.4 mm Hg) versus placebo, alongside a 176±18 mL/hour increase in urine output—effects not observed with selective V2 antagonists [2] [8]. This unique ability to concurrently address vascular tone and water retention positioned dual antagonism as a transformative strategy in hyponatremia management.

Table 2: Hemodynamic and Renal Effects of Conivaptan in Heart Failure

ParameterPlaceboConivaptan 20 mgConivaptan 40 mgP-value
Pulmonary Capillary Wedge Pressure (mmHg)-2.6±0.7-5.4±0.7-4.6±0.7<0.05
Right Atrial Pressure (mmHg)-2.0±0.4-3.7±0.4-3.5±0.4<0.05
Urine Output (mL/hour, 0–4h)-11±17152±19176±18<0.001

Conivaptan as a Pioneering Nonpeptide AVP Antagonist: Development Milestones

Conivaptan (YM-087) emerged in the 1990s as the first synthetic, nonpeptide dual V1a/V2 receptor antagonist with nanomolar affinity for human receptors [1] [5] [10]. Its development pipeline featured key innovations:

  • Molecular Design: A biphenyl-carboxamide derivative with 10:1 binding affinity (V1a:V2), enabling balanced receptor blockade [5] [10]
  • Proof-of-Concept: Early studies demonstrated dose-dependent aquaresis without significant electrolyte excretion or neurohormonal activation [2] [8]
  • Clinical Validation: Phase III trials in euvolemic/hypervolemic hyponatremia showed serum sodium increases of 6.8±0.8 mEq/L (40 mg/day) and 9.0±0.8 mEq/L (80 mg/day) versus placebo (2.0±0.8 mEq/L; p<0.05) within 24 hours [3] [8]
  • Regulatory Approval: FDA approval was granted in 2005 for intravenous use in hospitalized hyponatremia patients, making conivaptan the first VRA available clinically [5] [6]. Oral development was discontinued due to CYP3A4-mediated drug interactions [3] [8].

Table 3: Key Milestones in Conivaptan Development

YearMilestoneSignificance
1990sDiscovery by Yamanouchi PharmaceuticalsFirst nonpeptide dual V1a/V2 antagonist
2001Hemodynamic study in advanced heart failure [2]Demonstrated PCWP reduction and aquaresis
2004NDA submission to FDAFirst VRA submitted for hyponatremia
2005FDA approval (Vaprisol®)First marketed VRA for euvolemic/hypervolemic hyponatremia
2007FDA approval for hypervolemic hyponatremiaExpanded indication
2014Acquisition by Cumberland PharmaceuticalsCommercialization continuity

Conivaptan’s legacy extends beyond hyponatremia correction. Preclinical data suggest potential in cerebral edema, with rodent models showing reduced brain water content [10], while ongoing phase I trials explore this application (NCT03000283) [10]. Its pioneering role catalyzed subsequent VRA development, though its dual-receptor inhibition remains pharmacologically unique among vaptans.

Properties

CAS Number

210101-16-9

Product Name

Conivaptan

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide

Molecular Formula

C32H26N4O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)

InChI Key

IKENVDNFQMCRTR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Solubility

Very slightly soluble (0.15 mg/mL at 23 °C)
1.75e-03 g/L

Synonyms

(1,1'-biphenyl)-2-carboxamide, N-(4-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)phenyl)-
(1,1'-biphenyl)-2-carboxamide, N-(4-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)phenyl)-, monohydrochloride
4''-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)-2-biphenylcarboxanilide
conivaptan
conivaptan hydrochloride
Vaprisol
YM 087
YM087

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.